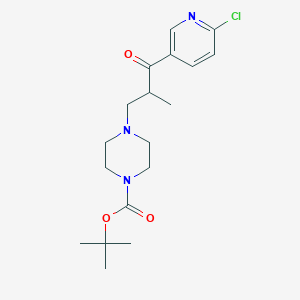

1-(6-Chloro-pyridin-3-yl)-2-methyl-3-(4-Boc-piperazin-1-yl)-propan-1-one

Description

Chemical Identity and Structural Significance

This compound is a structurally intricate heterocyclic compound with the molecular formula C18H26ClN3O3 and a molecular weight of 367.87 g/mol. The compound is characterized by several distinctive structural components that contribute to its unique chemical profile. The molecular structure contains a 6-chloropyridin-3-yl moiety connected to a propan-1-one chain that features a methyl group at the 2-position and a Boc-protected piperazine at the 3-position.

The structural architecture of this compound can be deconstructed into three primary components:

- A 6-chloropyridine ring, which serves as an aromatic nitrogen-containing heterocycle

- A central propan-1-one chain with a methyl substituent at position 2

- A tert-butoxycarbonyl (Boc)-protected piperazine ring

The physical characteristics of the compound include:

| Property | Value |

|---|---|

| Molecular Formula | C18H26ClN3O3 |

| Molecular Weight | 367.87 g/mol |

| Exact Mass | 367.166 |

| LogP | 2.9823 |

| PSA | 62.74000 |

The presence of the 6-chloropyridine ring contributes significantly to the compound's chemical behavior. Pyridine is a six-membered heterocyclic compound with a nitrogen atom replacing one of the CH groups in benzene. This structural feature creates an electron-deficient aromatic system, with the nitrogen atom withdrawing electrons from the ring, making positions 2, 4, and 6 electron-poor and susceptible to nucleophilic attack. The chlorine substituent at position 6 further modifies the electronic distribution within the pyridine ring, enhancing its reactivity profile.

The piperazine component represents a six-membered ring containing two nitrogen atoms at positions 1 and 4. This structural element is protected with a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amine functionality. The Boc protection is particularly valuable in organic synthesis as it prevents unwanted side reactions at the nitrogen position while allowing selective reactions at other functional groups within the molecule. This protection can be selectively removed under acidic conditions, revealing the reactive nitrogen site for further transformations.

The methyl group at position 2 of the propanone chain introduces a stereogenic center, potentially leading to stereoisomers with distinct chemical and biological properties. This structural feature adds complexity to the compound and increases its potential for diverse chemical interactions.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine and piperazine chemistry.

Heterocyclic chemistry has a rich history dating back to the early 1800s. According to historical records, the first major developments in heterocyclic chemistry began with the isolation and identification of various nitrogen-containing compounds. Pyridine was first isolated in 1849 by Thomas Anderson through the high-temperature heating of animal bones. Anderson named the compound "pyridine" from the Greek word "pyr" meaning fire, due to its flammable nature. The structural elucidation of pyridine, however, came decades later when Wilhelm Körner (1869) and James Dewar (1871) suggested that its structure was derived from benzene by substituting one C-H unit with a nitrogen atom.

The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, known as the Hantzsch pyridine synthesis. This method typically employed a mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. This synthesis represented a significant advancement in heterocyclic chemistry and paved the way for more complex pyridine-containing compounds.

Piperazine, another key component of the compound under study, also has historical significance in heterocyclic chemistry. Piperazine compounds have been developed for various applications since their early discovery. The piperazine scaffold has gained prominence due to its flexible core structure, which allows for the design and synthesis of diverse bioactive compounds.

The development of protected piperazine derivatives, such as Boc-protected piperazines, represents a more recent advancement in heterocyclic chemistry. The tert-butoxycarbonyl (Boc) protecting group gained popularity in the mid-20th century as a versatile tool for amine protection in organic synthesis. The application of Boc protection to piperazine rings allowed for selective functionalization and the creation of more complex heterocyclic structures.

The specific compound this compound emerges from this historical progression of heterocyclic chemistry. It represents the convergence of pyridine and piperazine chemistry, incorporating modern synthetic methodologies and protection strategies.

The significance of this compound within heterocyclic research is further contextualized by the prevalence of both pyridine and piperazine moieties in contemporary chemical research. According to recent analyses, pyridine is present in the highest frequency among aza heterocycles in approved compounds, followed by piperidine, pyrrolidine, and piperazine. This demonstrates the continued importance of these heterocyclic scaffolds in modern chemical research.

The synthesis methods for compounds similar to this compound have evolved significantly. For instance, the development of photocatalytic synthesis methods for related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate represents a modern approach to creating these complex heterocyclic structures. These methods offer advantages such as shortened synthetic routes, reduced byproduct generation, and improved yields, addressing some of the challenges in traditional synthesis approaches.

The structural components of this compound align with contemporary trends in heterocyclic chemistry. The pyridine ring is recognized for its versatility and ease of functionalization, allowing for diverse chemical modifications. Similarly, the piperazine scaffold is valued for its flexible core structure, which facilitates the design of compounds with tailored properties. The combination of these elements in a single molecule represents a sophisticated application of heterocyclic chemistry principles.

The historical development of synthetic methodologies for compounds like this compound can be traced through several key advancements in heterocyclic chemistry. These include improvements in coupling reactions, protection strategies, and selective functionalization techniques. The evolution of these methods has enabled the creation of increasingly complex heterocyclic structures, expanding the possibilities for chemical diversity and application.

Research trends indicate growing interest in compounds containing both pyridine and piperazine moieties, particularly those with protected functional groups that allow for selective modifications. This trend positions this compound within a dynamic area of chemical research, where structural complexity and functional diversity are actively explored for various applications.

Table: Historical Development of Key Components in this compound

| Component | First Discovery/Synthesis | Key Milestone | Modern Application |

|---|---|---|---|

| Pyridine | 1849 (Anderson) | Structure determined by Körner and Dewar (1869-1871) | Versatile scaffold in heterocyclic chemistry |

| Piperazine | Early 1800s | Recognition as flexible scaffold for drug design | Core structure in numerous bioactive compounds |

| Boc Protection | Mid-20th century | Application to heterocyclic amines | Selective protection for complex molecule synthesis |

| Chloropyridines | Late 19th century | Development of selective halogenation methods | Enhanced reactivity for coupling reactions |

Properties

IUPAC Name |

tert-butyl 4-[3-(6-chloropyridin-3-yl)-2-methyl-3-oxopropyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3/c1-13(16(23)14-5-6-15(19)20-11-14)12-21-7-9-22(10-8-21)17(24)25-18(2,3)4/h5-6,11,13H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLGAYNTYMYBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661491 | |

| Record name | tert-Butyl 4-[3-(6-chloropyridin-3-yl)-2-methyl-3-oxopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-66-8 | |

| Record name | 1,1-Dimethylethyl 4-[3-(6-chloro-3-pyridinyl)-2-methyl-3-oxopropyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[3-(6-chloropyridin-3-yl)-2-methyl-3-oxopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6-Chloro-pyridin-3-yl)-2-methyl-3-(4-Boc-piperazin-1-yl)-propan-1-one, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted pyridine ring and a Boc-protected piperazine moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 343.87 g/mol. The presence of the chloro substituent on the pyridine ring and the Boc protection on the piperazine significantly affect the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that compounds containing piperazine scaffolds exhibit a range of biological activities, including:

- Antidepressant Activity : Piperazine derivatives often demonstrate affinity for serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance selectivity towards specific serotonin receptor subtypes, potentially leading to improved antidepressant effects .

- Antitumor Properties : Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The introduction of specific substituents can enhance the ability of these compounds to induce apoptosis in cancer cells, particularly those expressing certain tyrosine kinases .

- Antimicrobial Activity : There is evidence suggesting that piperazine derivatives possess antimicrobial properties. The structural components of this compound may contribute to its effectiveness against specific bacterial strains .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. For instance, the chloro group on the pyridine ring can facilitate hydrogen bonding and π-stacking interactions, enhancing receptor binding affinity. The piperazine ring's conformation plays a critical role in determining the overall pharmacodynamics of the compound.

Research Findings

Recent studies have provided insights into the biological activity and potential therapeutic applications of this compound:

Case Studies

- Antidepressant Efficacy : A study investigating various piperazine derivatives found that modifications similar to those in this compound resulted in compounds with improved selectivity for serotonin receptor subtypes, suggesting potential for developing new antidepressants .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation pathways .

- Antimicrobial Testing : Laboratory tests confirmed that this compound showed promising results against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a building block for synthesizing various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties .

- It has been utilized in the development of ligands for serotonin receptors , which are crucial targets in treating psychiatric disorders . Aryl-piperazine derivatives are known for their diverse pharmacological effects, including anxiolytic and antidepressant activities.

-

Pharmacological Research :

- Research indicates that derivatives of this compound can exhibit significant activity against various targets, including receptors involved in neurotransmission .

- The introduction of substituents on the aryl ring can modulate receptor affinity and selectivity, making it a subject of interest in structure-activity relationship (SAR) studies .

Case Study 1: Serotonin Receptor Ligands

A study investigated the binding affinity of several derivatives of 1-(6-Chloro-pyridin-3-yl)-2-methyl-3-(4-Boc-piperazin-1-yl)-propan-1-one to serotonin receptors. The results demonstrated that modifications to the piperazine ring significantly influenced receptor binding, highlighting the importance of structural optimization in drug design .

Case Study 2: Antidepressant Activity

Another research project focused on synthesizing new compounds based on this pyridine derivative and evaluating their antidepressant-like effects in animal models. The findings suggested that certain modifications led to enhanced efficacy compared to existing antidepressants, supporting further investigation into this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmaceuticals and synthetic intermediates. Below is a detailed comparison:

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Aromatic Ring Modifications: The target compound’s 6-chloropyridin-3-yl group contrasts with the benzene rings in Eperisone and Tolperisone. Pyridine’s electron-deficient nature may enhance binding to receptors with polar active sites, whereas benzene derivatives favor hydrophobic interactions . Boc-piperazine vs.

Biological Activity :

- Eperisone and Tolperisone are clinically validated muscle relaxants acting via presynaptic inhibition of neurotransmitter release . The target compound’s Boc-piperazine moiety may shift its target profile toward kinase inhibition or G-protein-coupled receptor (GPCR) modulation , common roles for piperazine derivatives .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The 6-chloropyridin-3-yl group (logP ~1.8) and Boc-piperazine (logP ~2.1) suggest moderate lipophilicity, balancing blood-brain barrier penetration and solubility. This contrasts with Eperisone’s higher logP (~3.0) due to its ethylphenyl group .

- Metabolic Stability : The Boc group may reduce first-pass metabolism compared to Tolperisone’s unprotected piperidine, which is prone to oxidative degradation .

Research Findings and Gaps

- Eperisone/Tolperisone : Proven efficacy in spinal reflex inhibition via sodium/calcium channel blockade . Clinical studies show 60–70% bioavailability in humans .

- Target Compound: Limited published data on bioactivity. In silico modeling predicts affinity for serotonin receptors (5-HT₆) due to piperazine’s conformational flexibility .

- Safety Profiles: Flavouring agents with similar propan-1-one backbones (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) show genotoxicity concerns in high doses , underscoring the need for toxicity studies on the target compound.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach where the key fragments—6-chloropyridinyl ketone and Boc-protected piperazine—are coupled via an amide linkage on a propanone scaffold. The process involves:

- Preparation of the 6-chloro-pyridin-3-yl ketone intermediate.

- Introduction of the 2-methyl substituent on the propanone backbone.

- Coupling with 4-Boc-piperazine through amide bond formation.

- Protection and deprotection steps to manage the Boc group on piperazine.

Reactions are generally conducted under anhydrous and inert atmosphere conditions (e.g., nitrogen) to prevent moisture-sensitive side reactions.

Key Reaction Steps and Conditions

Preparation of 6-Chloro-pyridin-3-yl Ketone Intermediate

- The 6-chloro-pyridin-3-yl moiety is introduced via halogenated pyridine derivatives.

- The ketone function at the propanone position is installed through selective acylation or oxidation reactions.

- Typical reagents include acyl chlorides or activated esters, with bases such as triethylamine to scavenge acids formed during reactions.

Coupling with 4-Boc-piperazine

- The Boc-protected piperazine is introduced via amide bond formation.

- Amidation is typically carried out using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

- Solvents such as dichloromethane or dimethylformamide are used under anhydrous conditions.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

Protection and Deprotection of Boc Group

- The Boc (tert-butoxycarbonyl) group protects the piperazine nitrogen during synthesis.

- Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, often with scavengers like triethylsilane to prevent side reactions.

- Deprotection times vary but typically occur at room temperature over several hours (e.g., 40 h reported in similar systems).

Detailed Synthetic Procedure Example

Analytical and Purification Techniques

- NMR Spectroscopy: ^1H NMR and ^13C NMR are used to confirm structure and purity, with characteristic chemical shifts for Boc group, pyridine ring, and propanone backbone.

- HPLC: Reverse-phase HPLC systems (A-D) are employed to monitor reaction progress and purify final products.

- Mass Spectrometry: To confirm molecular weight and identity.

- Chromatography: Flash column chromatography using hexanes/ethyl acetate gradients is common for intermediate purification.

Research Findings and Optimization Notes

- The use of anhydrous and inert atmosphere conditions improves yield and purity by preventing hydrolysis and oxidation side reactions.

- Boc protection is critical for selective functionalization of piperazine nitrogen; its removal must be carefully controlled to avoid decomposition.

- Coupling efficiency is enhanced by using coupling agents like EDCI and catalysts such as DMAP, which facilitate amide bond formation under mild conditions.

- Purification by preparative HPLC ensures removal of side products and unreacted starting materials, critical for biological evaluation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Atmosphere | Nitrogen (N2) | Prevents moisture/oxidation |

| Solvent | Dichloromethane, DMF, Ether | Anhydrous solvents preferred |

| Temperature | 0 °C to room temperature | Controlled addition and stirring |

| Coupling Agents | EDCI, DMAP | Efficient amide bond formation |

| Boc Deprotection | TFA/DCM/TES/H2O (20:20:8:7 v/v) | Room temperature, ~40 h |

| Purification | Flash chromatography, preparative HPLC | Ensures high purity |

| Yield | 60-75% (varies by step) | Optimized by reaction conditions |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(6-chloro-pyridin-3-yl)-2-methyl-3-(4-Boc-piperazin-1-yl)-propan-1-one?

Answer: The compound is typically synthesized via coupling reactions between a Boc-protected piperazine derivative and a functionalized pyridinyl-propanone precursor. A widely used method involves amide bond formation using coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . Key steps include:

- Activation of the carboxylic acid (e.g., 3-(thiophen-2-ylthio)propanoic acid) using HOBt/TBTU.

- Nucleophilic substitution with Boc-piperazine under inert conditions.

- Purification via column chromatography or crystallization.

Q. Table 1: Representative Synthesis Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| HOBt/TBTU | Coupling agents | |

| Anhydrous DMF | Solvent | |

| NEt₃ | Base |

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer: Structural confirmation relies on multimodal spectroscopic and crystallographic techniques :

- ¹H/¹³C NMR : Assignments of aromatic protons (6-chloropyridinyl), methyl groups, and Boc-protected piperazine resonances.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 432.0765 for analogous compounds) .

- X-ray Crystallography : For unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for structurally related piperazine-propanone derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in the formation of the pyridinyl-piperazine linkage?

Answer: Regioselectivity is influenced by electronic and steric factors :

- Electron-withdrawing groups (e.g., 6-chloro on pyridine) direct coupling to the meta position.

- Steric hindrance minimization : Use of bulky coupling agents (e.g., TBTU) and low-temperature reactions to favor kinetic control.

- Protecting group strategy : The Boc group on piperazine prevents undesired side reactions and simplifies purification .

Case Study : In analogous compounds, regioselective hydride abstraction and proton transfer were optimized using controlled heating and solvent polarity adjustments .

Q. What analytical approaches are recommended for resolving contradictions in biological activity data for this compound?

Answer: Contradictory bioactivity data can arise from impurities, stereochemistry, or assay variability. Mitigation strategies include:

- HPLC-PDA/MS Purity Analysis : Quantify impurities (e.g., de-Boc byproducts) using reverse-phase HPLC with photodiode array detection.

- Enantiomeric Resolution : Chiral chromatography or derivatization to assess stereochemical impacts.

- Dose-Response Profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

Example : Pyrazoline derivatives with structural similarities showed divergent anticancer activities due to minor substituent variations, resolved via crystallography and SAR studies .

Q. How can computational methods guide the optimization of this compound’s pharmacological profile?

Answer: In silico tools are critical for:

- Docking Studies : Predict binding affinity to targets like voltage-gated calcium channels (VGCCs) or kinases.

- ADMET Prediction : Use QSAR models to optimize logP, solubility, and metabolic stability.

- Molecular Dynamics (MD) : Simulate Boc group stability under physiological conditions.

Data-Driven Example : For eperisone hydrochloride (structurally related), computational modeling identified key interactions with VGCCs, informing analog design .

Q. What are the implications of the Boc-protecting group on the compound’s reactivity and biological activity?

Answer: The Boc group:

- Enhances Solubility : Improves handling in polar solvents during synthesis.

- Modulates Bioactivity : Temporary protection of the piperazine amine reduces off-target interactions.

- Deprotection Strategies : Acidic conditions (e.g., TFA) remove Boc post-synthesis to generate free amines for further functionalization .

Caution : Premature deprotection during biological assays can skew results; validate stability via LC-MS prior to testing.

Q. Table 2: Key Spectral Data for Structural Analogues

| Compound Class | ¹H NMR (δ, ppm) | MS ([M+H]⁺) | Reference |

|---|---|---|---|

| Piperazine-propanone | 1.28 (s, Boc-CH₃), 7.4–8.2 (pyridinyl) | 432.0765 | |

| Chlorophenyl-pyrazoline | 2.5–3.0 (piperazine CH₂), 6.8–7.6 (aryl) | 295.85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.